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Compound of Interest

2-Chloromethyl-3,4-
Compound Name:
dimethoxypyridine-N-oxide

Cat. No.: B021217

CAS Number: 953787-47-8

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of 2-Chloromethyl-3,4-
dimethoxypyridine-N-oxide, a key intermediate in the synthesis of various pharmaceutical
compounds, most notably the proton pump inhibitor pantoprazole. This document collates
available data on its chemical properties, synthesis protocols, and biological significance.

Chemical and Physical Properties

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is a pyridine derivative with the chemical
formula CsH10CINOs. The table below summarizes its key physical and chemical properties.
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Property Value

CAS Number 953787-47-8

Molecular Formula CsH10CINOs

Molecular Weight 203.62 g/mol

IUPAC Name i:i(lcj:oromethyl)-S,4-dimethoxy-l-oxidopyridin-
Appearance Solid

Synthesis and Experimental Protocols

The synthesis of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is a critical step in the
production of pantoprazole. The general synthetic pathway often commences with readily
available precursors and involves a series of chemical transformations.

General Synthesis Pathway from Maltol

A common synthetic route starts from maltol and proceeds through several key intermediates.
This multi-step process involves methylation, amination, chlorination, and finally, oxidation to
yield the desired N-oxide.[1][2] A one-pot synthesis methodology has also been reported,
offering a more streamlined approach with an overall yield of 58-62%.

The logical progression of this synthesis is illustrated in the diagram below:
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Caption: General synthetic pathway from Maltol.

Experimental Protocol: Oxidation of 2-Chloromethyl-3,4-
dimethoxypyridine Hydrochloride
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A crucial step in the synthesis is the N-oxidation of the pyridine ring. The following is a
representative protocol for this transformation.

Materials:

e 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
o m-Chloroperoxybenzoic acid (m-CPBA)

e Dichloromethane (DCM)

Procedure:

e Dissolve 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable volume of
dichloromethane.

e Cool the solution to 0-10 °C in an ice bath.

e Slowly add m-CPBA (1.0-1.2 equivalents) portion-wise to the stirred solution, maintaining the
temperature below 10 °C.

 After the addition is complete, allow the reaction mixture to stir at room temperature and
monitor its progress by thin-layer chromatography (TLC) or high-performance liquid
chromatography (HPLC).

» Upon completion, the reaction mixture is typically washed with a saturated sodium
bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

e The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the
solvent is removed under reduced pressure to yield the crude 2-Chloromethyl-3,4-
dimethoxypyridine-N-oxide.

 Further purification can be achieved by recrystallization or column chromatography.

The workflow for this oxidation reaction is depicted below:
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Caption: Experimental workflow for N-oxidation.

Role in Pantoprazole Synthesis

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is a key building block in the synthesis of
Pantoprazole. The chloromethyl group serves as a reactive site for coupling with the
benzimidazole moiety of the pantoprazole core structure. The N-oxide functionality is often
introduced to modulate the electronic properties of the pyridine ring and can be a precursor to
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the final pantoprazole structure. The formation of Pantoprazole N-oxide can also occur as a
side reaction during the oxidation of the pantoprazole sulfide intermediate.[3]

The relationship between the precursor, intermediate, and final product is shown below:
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Caption: Role in Pantoprazole Synthesis.

Biological Activity

While 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is primarily recognized as a synthetic
intermediate, pyridine-N-oxide derivatives, in general, have been investigated for a range of
biological activities. Some reports suggest that pyridine-N-oxides can exhibit antimicrobial and
antifungal properties. However, there is a notable lack of specific quantitative data, such as
Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values,
for 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide in the public domain. Further research is
required to fully elucidate its biological activity profile.

Conclusion

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is a crucial intermediate in pharmaceutical
synthesis, particularly for the production of pantoprazole. The synthetic routes to this
compound are well-established, though detailed experimental protocols can vary. While the
broader class of pyridine-N-oxides has shown biological promise, the specific pharmacological
properties of this particular compound remain an area for further investigation. This guide
provides a foundational understanding for researchers and professionals working with this
important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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